![molecular formula C16H20N4O2 B2852831 N-(2-(1H-pyrrol-1-yl)ethyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide CAS No. 2034426-20-3](/img/structure/B2852831.png)
N-(2-(1H-pyrrol-1-yl)ethyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide
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Overview
Description
N-(2-(1H-pyrrol-1-yl)ethyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide, also known as PEP005, is a synthetic compound that has been extensively studied for its potential as an anticancer agent. PEP005 is a member of the ingenol family of compounds, which are derived from the sap of the Euphorbia peplus plant.
Scientific Research Applications
Suzuki–Miyaura Coupling Reactions
Given the importance of boronic esters in Suzuki–Miyaura coupling reactions , a related compound, pinacol boronic ester, is used extensively. Our compound could potentially undergo similar transformations, leading to the creation of biaryl structures that are prevalent in many drug molecules.
Catalytic Protodeboronation
The compound could be involved in catalytic protodeboronation processes. This reaction is crucial for removing boron groups from molecules, which is a significant step in the synthesis of complex organic molecules .
Mechanism of Action
Target of Action
The primary target of this compound is the thyroid hormone receptor (THR) . The thyroid hormone receptor is a type of nuclear receptor that is activated by binding thyroid hormone. It plays a crucial role in controlling the rate of metabolism and affects the growth and rate of function of many other systems in the body.
Mode of Action
The compound interacts with the thyroid hormone receptor, specifically the THR-β subtype in the liver . This interaction leads to changes in the metabolic rate and lipid levels. Adverse effects, including cardiac effects, are mediated by the THR-α subtype .
Biochemical Pathways
The compound’s interaction with the thyroid hormone receptor influences the metabolic rate and lipid levels . The thyroid hormone receptor is involved in various biochemical pathways, including those related to metabolism, growth, and development.
Result of Action
The compound’s action on the thyroid hormone receptor leads to changes in the metabolic rate and lipid levels . This could potentially be used to treat conditions related to metabolism and lipid regulation.
properties
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(2-pyrrol-1-ylethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-12(16(22)17-8-11-19-9-2-3-10-19)20-15(21)7-6-14(18-20)13-4-5-13/h2-3,6-7,9-10,12-13H,4-5,8,11H2,1H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMDUBAEVUHURP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCN1C=CC=C1)N2C(=O)C=CC(=N2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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